Methyl (E)-m-nitrocinnamate

Catalog No.
S1541047
CAS No.
1664-59-1
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (E)-m-nitrocinnamate

CAS Number

1664-59-1

Product Name

Methyl (E)-m-nitrocinnamate

IUPAC Name

methyl (E)-3-(3-nitrophenyl)prop-2-enoate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+

InChI Key

DKQXESBKFCYESZ-AATRIKPKSA-N

SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

The exact mass of the compound Methyl (E)-m-nitrocinnamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl (E)-m-nitrocinnamate (CAS: 1664-59-1) is a highly electron-deficient, UV-active α,β-unsaturated ester utilized extensively as a specialized building block in medicinal chemistry and materials science. Characterized by the strong electron-withdrawing effect of the meta-nitro group, this compound exhibits distinct photophysical properties and altered alkene reactivity compared to unsubstituted cinnamates. It is primarily procured as a precursor for meta-substituted phenylpropanoids, a scaffold for high-affinity receptor ligands, and a high-absorptivity component in photoresponsive systems[1].

Substituting Methyl (E)-m-nitrocinnamate with its para-isomer (Methyl 4-nitrocinnamate) or unsubstituted methyl cinnamate fundamentally alters both process chemistry and material performance. In photochemical applications, the para-isomer suffers from a significantly lower molar extinction coefficient, requiring higher material loading to achieve equivalent UV absorption [1]. In synthetic workflows, the meta-nitro group severely deactivates the conjugated system, completely inhibiting standard copper-catalyzed Michael additions and disrupting regiocontrol in asymmetric functionalizations [2]. Buyers must procure this exact isomer only when its specific electronic deactivation or high UV absorptivity is explicitly required by the downstream application.

Superior UV Absorptivity vs. Para-Isomer

For applications in photoresponsive materials, the position of the nitro group dictates optical efficiency. Methyl 3-nitrocinnamate demonstrates a significantly higher molar extinction coefficient than its para-substituted counterpart, making it a more efficient UV absorber [1].

Evidence DimensionMolar Extinction Coefficient (ε)
Target Compound Data120,000 M⁻¹cm⁻¹
Comparator Or BaselineMethyl 4-nitrocinnamate (88,000 M⁻¹cm⁻¹)
Quantified Difference36.3% higher absorptivity for the meta-isomer
ConditionsLowest π-π* excited state analysis

Allows material scientists to use lower concentrations of the photoactive compound in UV-curing or photolabile systems, reducing overall formulation costs.

Inhibition of Organometallic Michael Additions

The strong electron-withdrawing nature of the meta-nitro group severely inhibits standard copper-catalyzed conjugate additions. Attempts to add ethyl Grignard or ethyl zinc reagents to Methyl 3-nitrocinnamate fail entirely, necessitating the use of more highly activated derivatives (like dimethyl 3-nitrobenzalmalonate) if beta-alkylation is required [1].

Evidence DimensionConjugate Addition Conversion
Target Compound DataInhibited / No reaction
Comparator Or BaselineDimethyl 3-nitrobenzalmalonate (Successful addition)
Quantified DifferenceComplete inhibition of the standard Michael addition pathway
ConditionsCopper-catalyzed addition of ethyl Grignard/zinc reagents

Prevents costly process failures by warning buyers that standard Michael addition routes will not work with this specific cinnamate ester.

Altered Regiocontrol in Sharpless Aminohydroxylation

Electron-poor cinnamates respond poorly to standard asymmetric functionalization. During Sharpless asymmetric aminohydroxylation using the AQN ligand system, Methyl 3-nitrocinnamate yields a poor 1:1 mixture of regioisomers, whereas mildly deactivated analogs like methyl 4-chlorocinnamate maintain synthetically useful regiocontrol [1].

Evidence DimensionRegioisomer Ratio
Target Compound Data1:1 mixture (complete loss of selectivity)
Comparator Or BaselineMethyl 4-chlorocinnamate (77:23 ratio)
Quantified Difference50% reduction in major isomer selectivity
ConditionsSharpless asymmetric aminohydroxylation using AQN ligand system

Forces process chemists to procure alternative halogenated precursors and perform nitration downstream if high asymmetric regiocontrol is required.

Precursor Superiority for nACh Receptor Ligands

When synthesizing homoazanicotine analogues, the choice of cinnamate precursor dictates final receptor affinity. Derivatives synthesized from Methyl 3-nitrocinnamate (subsequently reduced to the 3-amino analogue) exhibit significantly higher binding affinity to nicotinic acetylcholine (nACh) receptors compared to those synthesized from the 3-chloro counterpart[1].

Evidence DimensionnACh Receptor Binding Affinity (Ki) of resulting analogue
Target Compound Data145 nM (Analogue from Methyl 3-nitrocinnamate)
Comparator Or Baseline3460 nM (Analogue from Methyl 3-chlorocinnamate)
Quantified Difference23.8-fold higher binding affinity for the nitro-derived (amino) analogue
ConditionsnACh receptor binding assay

Directs medicinal chemists to procure the nitro-cinnamate over the chloro-cinnamate when targeting high-affinity nicotinic receptor binding profiles.

Photoresponsive Material Formulation

Due to its exceptionally high molar extinction coefficient (120,000 M⁻¹cm⁻¹) compared to the para-isomer, this compound is the optimal choice for formulating UV-cured resins, photolabile linkers, and photo-crosslinkable polymers where minimizing the concentration of the photoactive additive is critical for material integrity [1].

Synthesis of High-Affinity Nicotinic Receptor Ligands

It serves as a highly specific, superior precursor for creating 3-aminocinnamate derivatives via selective nitro reduction. These derivatives yield homoazanicotine analogues with 23.8-fold higher nACh receptor affinity than those derived from chloro-cinnamates, making it the required starting material for this class of neuroactive compounds[2].

Process Chemistry: Avoiding Direct Conjugate Additions

Process chemists must note its severe resistance to standard Michael additions and poor regiocontrol in Sharpless aminohydroxylation. It should only be procured for synthetic routes that avoid direct organometallic conjugate additions, or alternative malonate derivatives must be selected instead [3].

XLogP3

1.8

Other CAS

1664-59-1
659-04-1

Dates

Last modified: 08-15-2023

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